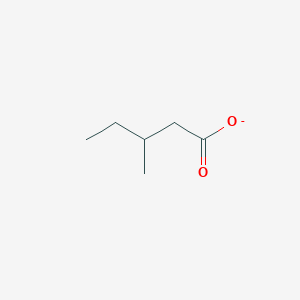

3-Methylpentanoate

Descripción

Propiedades

Fórmula molecular |

C6H11O2- |

|---|---|

Peso molecular |

115.15 g/mol |

Nombre IUPAC |

3-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

Clave InChI |

IGIDLTISMCAULB-UHFFFAOYSA-M |

SMILES |

CCC(C)CC(=O)[O-] |

SMILES canónico |

CCC(C)CC(=O)[O-] |

Sinónimos |

3-methylvalerate 3-methylvaleric acid |

Origen del producto |

United States |

Foundational & Exploratory

3-Methylpentanoate chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound refers to the ester of 3-methylpentanoic acid. As an ester, its specific properties are determined by the alcohol group attached to the carboxylate. This guide will focus on methyl this compound , a common and well-documented representative of this class of compounds. It is a volatile organic compound found in some natural sources and is utilized as a research chemical and flavoring agent.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

Methyl this compound is the methyl ester of 3-methylpentanoic acid, also known as methyl 3-methylvalerate.[2][3] Its structure features a pentyl carbon chain with a methyl group branching at the third carbon position and a methyl ester functional group.

Key Structural Identifiers:

-

IUPAC Name: methyl this compound[3]

-

Canonical SMILES: CCC(C)CC(=O)OC[5]

-

InChI: InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3[3][4]

Caption: 2D chemical structure of methyl this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of methyl this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 130.187 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.88 g/mL at 20 °C | [2] |

| Boiling Point | 135.1 - 136.0 °C at 760 mmHg | [1][2] |

| Flash Point | 33.4 - 41 °C | [1][2] |

| Vapor Pressure | 7.85 mmHg at 25 °C | [1][2] |

| Refractive Index | n20/D 1.405 | [2] |

| LogP (o/w) | 1.59 - 2.4 | [2][3] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

| Exact Mass | 130.099379685 Da | [2][3] |

Experimental Protocols

Synthesis of Methyl this compound via Esterification

Methyl this compound can be synthesized via the esterification of its parent carboxylic acid, 3-methylpentanoic acid, with methanol (B129727). Common laboratory methods include Fischer-Speier esterification and Steglich esterification. The Steglich method is often preferred for its mild reaction conditions.[6][7]

Protocol: Steglich Esterification [6][7][8]

-

Reagents and Materials:

-

3-Methylpentanoic acid (1.0 eq)

-

Methanol (1.2 - 2.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Separatory funnel, rotary evaporator, column chromatography setup

-

-

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpentanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield pure methyl this compound.

-

Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile compounds like methyl this compound.[9]

Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5).

-

-

Sample Preparation:

-

Dilute the purified ester in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

If analyzing from a complex matrix, a prior liquid-liquid or solid-phase extraction may be necessary.

-

-

Instrumental Parameters (Example):

-

Injector: Split/splitless mode, 250 °C.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The identity of the compound is confirmed by matching its retention time and the fragmentation pattern of its mass spectrum with a known reference standard or a spectral library (e.g., NIST).[4]

-

Characteristic fragment ions for methyl this compound include m/z 74 (McLafferty rearrangement) and 101 ([M-29]⁺).

-

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from starting materials to the final analytical confirmation of methyl this compound.

Caption: Workflow for the synthesis and analysis of methyl this compound.

References

- 1. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]

- 2. Methyl this compound|lookchem [lookchem.com]

- 3. Methyl this compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentanoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 5. methyl this compound [stenutz.eu]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylpentanoate

This technical guide provides a comprehensive overview of methyl 3-methylpentanoate, a key organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical protocols.

Chemical Identity and Synonyms

Methyl this compound is an ester with a fruity odor. Its unique structural and chemical properties make it a subject of interest in various chemical synthesis applications.

CAS Number: 2177-78-8[1][2][3][4]

Synonyms:

-

pentanoic acid, 3-methyl-, methyl ester[2]

-

Methyl β-methylvalerate[4]

-

3-Methylvaleric acid, methyl ester[4]

-

METHYLthis compound[5]

-

Pentanoic acid,3-methyl-,methyl ester[5]

-

methyl-3-methyl pentanoate[5]

-

3-Methylvaleriansaeure-methylester[6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of methyl this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [2][3][4][5] |

| Molecular Weight | 130.19 g/mol | [3][5] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 135.0 to 136.0 °C at 760 mm Hg | [2] |

| Density | 0.88 g/mL at 20 °C | [1] |

| Flash Point | 33.4 °C (92.0 °F) TCC (est.) | [2] |

| Vapor Pressure | 7.853 mmHg at 25.00 °C (est.) | [2] |

| Refractive Index | n20/D 1.405 | [1] |

| Solubility | Soluble in alcohol, sparingly soluble in water (1070 mg/L at 25 °C est.) | [2] |

| logP (o/w) | 2.158 (est.) | [2] |

| XlogP3 | 2.4 | [1][2] |

| Spectroscopic Data | Identifier | Source |

| ¹³C NMR Spectra | SpectraBase | [5] |

| GC-MS | NIST Number: 152163, 2873 | [5] |

| IR Spectra (Vapor Phase) | SpectraBase | [5] |

| Mass Spectrum (EI) | NIST | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of methyl this compound are provided below.

Synthesis of Methyl this compound via Fischer Esterification

This protocol describes the synthesis of methyl this compound from 3-methylpentanoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

3-Methylpentanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3-methylpentanoic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield crude methyl this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under atmospheric or reduced pressure.

Equipment:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude methyl this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently to begin distillation.

-

Collect the fraction that distills at the boiling point of methyl this compound (approximately 135-136 °C at atmospheric pressure).

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized methyl this compound can be confirmed using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A suitable capillary column (e.g., DB-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

The resulting mass spectrum should be compared with a reference spectrum for methyl this compound.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes the involvement of methyl this compound in any specific biological signaling pathways. Its biological activity has not been extensively studied, with its primary applications being in the fields of flavor, fragrance, and chemical synthesis.

Visualizations

Experimental Workflow for Synthesis and Purification of Methyl this compound

Caption: Synthesis and Purification Workflow for Methyl this compound.

References

- 1. Methyl this compound|lookchem [lookchem.com]

- 2. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]

- 3. methyl this compound [stenutz.eu]

- 4. Pentanoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 5. Methyl this compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl this compound-Molbase [molbase.com]

The Biosynthesis of 3-Methylpentanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are crucial to a plant's interaction with its environment, contributing to defense, pollinator attraction, and fruit aroma. Among these, branched-chain esters, such as those derived from 3-methylpentanoic acid, are significant contributors to the characteristic flavor profiles of many fruits. This technical guide provides an in-depth overview of the biosynthesis of 3-methylpentanoate in plants, a pathway originating from the catabolism of the essential amino acid isoleucine. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and discusses the current understanding of the pathway's regulation. The information is intended to serve as a comprehensive resource for researchers in phytochemistry, metabolic engineering, and drug development seeking to understand and manipulate this important biosynthetic pathway.

Introduction

3-Methylpentanoic acid and its subsequent esters are members of the branched-chain volatile family, which are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. These compounds are particularly abundant in the essential oils and aromatic profiles of various fruits and flowers. The biosynthesis of this compound specifically begins with the amino acid L-isoleucine. While the broader pathways of BCAA catabolism are conserved across kingdoms, the specific flux and regulation leading to volatile ester formation in plants possess unique characteristics. Understanding this pathway is pivotal for applications ranging from enhancing crop flavor to the synthesis of novel bioactive compounds.

The Core Biosynthetic Pathway from Isoleucine

The conversion of L-isoleucine to 3-methylpentanoyl-CoA, the immediate precursor for the formation of this compound esters, is a multi-step enzymatic process primarily occurring in the mitochondria. However, a cytosolic pathway has also been proposed to explain the localization of subsequent ester formation.

The generally accepted pathway involves the following key steps:

-

Transamination: The initial step is the reversible removal of the amino group from L-isoleucine to form (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid. This reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[1]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation to yield 2-methylbutanoyl-CoA. This reaction is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .

-

β-Oxidation-like Steps: Subsequently, 2-methylbutanoyl-CoA is thought to enter a series of reactions analogous to β-oxidation to be converted to 3-methylpentanoyl-CoA. However, the specific enzymes and intermediates for this conversion in plants are not well-elucidated. An alternative and more direct precursor to 3-methylpentanoic acid is not explicitly detailed in the currently available literature.

-

Acyl-CoA Activation: Alternatively, if 3-methylpentanoic acid is formed directly, it must be activated to its CoA thioester, 3-methylpentanoyl-CoA. This reaction is catalyzed by an Acyl-CoA Synthetase (ACS) or a Carboxyl-CoA Ligase (CCL).

-

Ester Formation: Finally, the 3-methylpentanoyl moiety is transferred from 3-methylpentanoyl-CoA to an alcohol, forming a volatile this compound ester. This final step is catalyzed by an Alcohol Acyltransferase (AAT) .

An Alternative Cytosolic Pathway Hypothesis

A key challenge in the mitochondrial-centric pathway is the transport of branched-chain acyl-CoAs across the mitochondrial membrane to the cytosol, where AATs are primarily located. An alternative hypothesis suggests a pathway that bypasses the mitochondrial BCKDH complex for volatile biosynthesis. In this proposed route, branched-chain aldehydes are generated in the cytosol and then oxidized to their corresponding carboxylic acids by Aldehyde Dehydrogenases (ALDHs) . These carboxylic acids are then activated to acyl-CoAs by cytosolic Carboxyl-CoA Ligases (CCLs) , making them readily available for AATs.

Below is a DOT script generating a diagram of the proposed comprehensive biosynthetic pathway.

Quantitative Data

Quantitative data for the biosynthesis of this compound in plants is limited. Most available data pertains to the concentration of the precursor, L-isoleucine, or the final ester products in various fruits. Data on the kinetic properties of the involved enzymes is often for the general enzyme class rather than for the specific substrates in this pathway.

Metabolite Concentrations

The following table summarizes representative concentrations of relevant metabolites. It is important to note that these values can vary significantly based on species, cultivar, developmental stage, and environmental conditions.

| Metabolite | Plant/Tissue | Concentration | Reference |

| L-Isoleucine | Tomato Fruit (ripe) | ~25-100 µmol g⁻¹ FW | [1] |

| Methyl 2-methylbutanoate | Red Wine | < 20 µg L⁻¹ | [2] |

| Ethyl 2-methylbutanoate | Pineapple | ~0.1-1.5 mg kg⁻¹ | [3] |

| 3-Methylbutyl 3-methylbutanoate | Banana | Variable | [4] |

Enzyme Kinetics

Kinetic parameters for the enzymes in this pathway are still largely uncharacterized for the specific substrates leading to this compound. The table below presents available data for homologous enzymes, which can serve as an estimate.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Branched-Chain Amino Acid Aminotransferase (SlBCAT1) | Tomato | L-Isoleucine | 430 ± 50 | 0.82 ± 0.03 | [1] |

| Branched-Chain Amino Acid Aminotransferase (SlBCAT2) | Tomato | L-Isoleucine | 300 ± 40 | 0.63 ± 0.02 | [1] |

| Mitochondrial Aldehyde Dehydrogenase (RF2A) | Maize | Acetaldehyde | 1.8 | 114 | [5] |

| Acyl-CoA Synthetase (MbcS) | S. aureus | 2-Methylbutyrate | ~200 | - | [6] |

Note: The kinetic data for ALDH and ACS are for related but not identical substrates and are from maize and a bacterium, respectively, highlighting the need for further research in this area.

Experimental Protocols

This section provides generalized protocols for assaying the key enzyme activities in the this compound biosynthetic pathway and for the analysis of the final volatile products.

Enzyme Activity Assays

This is a coupled spectrophotometric assay that measures the formation of glutamate (B1630785).

Principle: The transamination of L-isoleucine with α-ketoglutarate produces (S)-3-methyl-2-oxopentanoate and L-glutamate. The L-glutamate is then oxidatively deaminated by glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

200 mM L-isoleucine

-

20 mM α-ketoglutarate

-

50 mM NAD⁺

-

10 units/mL Glutamate Dehydrogenase

-

Plant protein extract

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-isoleucine, NAD⁺, and glutamate dehydrogenase.

-

Add the plant protein extract and incubate for 5 minutes at 30°C to allow for the reduction of any endogenous glutamate.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH production (ε = 6.22 mM⁻¹ cm⁻¹).

This is a direct spectrophotometric assay measuring the production of NADH.

Principle: ALDH catalyzes the oxidation of an aldehyde (e.g., 2-methylbutanal) to its corresponding carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is measured.

Reagents:

-

100 mM Sodium pyrophosphate buffer, pH 8.5

-

10 mM NAD⁺

-

100 mM 2-methylbutanal (or other branched-chain aldehyde)

-

Plant protein extract

Procedure:

-

In a cuvette, mix the sodium pyrophosphate buffer and NAD⁺.

-

Add the plant protein extract and incubate for 2 minutes at 25°C.

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH formation.

This is a coupled-enzyme assay that indirectly measures the formation of Acyl-CoA.

Principle: ACS activates a carboxylic acid (e.g., 3-methylpentanoic acid) to its CoA ester in an ATP-dependent manner, producing AMP and pyrophosphate (PPi). The PPi is then used by pyruvate (B1213749), phosphate (B84403) dikinase to convert AMP and phosphoenolpyruvate (B93156) to ATP and pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

100 mM HEPES buffer, pH 7.5

-

10 mM MgCl₂

-

10 mM ATP

-

2 mM Coenzyme A

-

2 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL Pyruvate, Phosphate Dikinase

-

10 units/mL Lactate Dehydrogenase

-

50 mM 3-methylpentanoic acid

-

Plant protein extract

Procedure:

-

Combine all reagents except the carboxylic acid substrate in a cuvette.

-

Add the plant protein extract and incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding 3-methylpentanoic acid.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Volatile Collection and Analysis by GC-MS

Principle: Volatile compounds emitted from plant tissue are collected, separated by gas chromatography (GC), and identified by mass spectrometry (MS). Headspace solid-phase microextraction (HS-SPME) is a common method for sample collection.

Materials:

-

Plant tissue (e.g., fruit, flower)

-

20 mL headspace vials with septa

-

SPME fiber (e.g., PDMS/DVB)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Place a known weight of finely chopped plant tissue into a headspace vial and seal it.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

The heat desorbs the volatiles onto the GC column.

-

Run a suitable temperature program to separate the compounds.

-

The mass spectrometer detects and fragments the eluting compounds.

-

Identify compounds by comparing their mass spectra and retention indices to those of authentic standards and library databases (e.g., NIST).

The following DOT script illustrates the general workflow for GC-MS analysis of plant volatiles.

Regulation of the Pathway

The regulation of branched-chain volatile biosynthesis in plants is not yet fully understood. However, evidence suggests control at both the transcriptional and post-translational levels.

-

Transcriptional Regulation: Studies in Arabidopsis have shown that the expression of genes involved in BCAA catabolism is coordinately regulated and influenced by the circadian clock and light.[7] This suggests that the production of precursors for branched-chain volatiles may be linked to the plant's diurnal cycle.

-

Hormonal Regulation: While direct evidence in plants is scarce, in mammals, the activity of the BCKDH complex is regulated by phosphorylation/dephosphorylation, which is in turn influenced by hormones such as insulin (B600854) and glucocorticoids.[8] Ethylene has been shown to regulate the biosynthesis of some aliphatic esters in fruits, and it is plausible that it also plays a role in the regulation of branched-chain ester formation.[9]

-

Feedback Inhibition: The biosynthesis of BCAAs is known to be under tight feedback control by the end products.[10][11] It is likely that the catabolic pathway is also subject to feedback regulation by its intermediates or downstream products to maintain homeostasis.

The following DOT script provides a conceptual diagram of the potential regulatory inputs on the pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a specialized branch of isoleucine catabolism, culminating in the formation of an important aroma compound. While the general enzymatic steps have been outlined, significant knowledge gaps remain. Future research should focus on:

-

Elucidation of the complete pathway: The specific enzymes and intermediates that convert 2-methylbutanoyl-CoA to 3-methylpentanoyl-CoA in plants need to be identified.

-

Quantitative analysis: Comprehensive metabolomic studies are required to determine the in planta concentrations of all pathway intermediates to understand flux and identify rate-limiting steps.

-

Enzyme characterization: Detailed kinetic analysis of the involved enzymes with their specific substrates will be crucial for metabolic modeling and engineering efforts.

-

Regulatory mechanisms: The transcriptional and hormonal control of this pathway needs to be further investigated to understand how plants modulate the production of these volatile compounds in response to developmental and environmental cues.

A deeper understanding of this pathway will not only enhance our fundamental knowledge of plant secondary metabolism but also provide valuable tools for the targeted improvement of flavor in fruits and the production of novel, high-value chemicals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. repositorio.uc.cl [repositorio.uc.cl]

- 3. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. d.lib.msu.edu [d.lib.msu.edu]

- 8. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Branched-Chain Amino Acid Metabolism Involved in Aroma Formation in Melon - UNIVERSITY OF CALIFORNIA, DAVIS [portal.nifa.usda.gov]

- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception of 3-Methylpentanoate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of a molecule can profoundly influence its interaction with biological systems, a principle of critical importance in pharmacology and toxicology. In the realm of sensory science, this is vividly demonstrated by the differing olfactory perceptions of enantiomers. This technical guide delves into the core principles of the olfactory perception of the enantiomers of 3-methylpentanoate, a chiral ester with potential applications in the flavor, fragrance, and pharmaceutical industries. While direct comparative data for this compound enantiomers is limited in publicly available literature, this guide synthesizes existing knowledge on closely related chiral esters and outlines the established experimental protocols for their sensory evaluation. By understanding the methodologies and potential for differential perception, researchers can better anticipate and design studies for novel chiral compounds.

Introduction: Chirality and Olfaction

The human olfactory system is a remarkably sensitive and specific chemosensory apparatus, capable of distinguishing between thousands of volatile compounds. This specificity extends to the three-dimensional arrangement of atoms within a molecule. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of olfactory receptors.[1][2] This differential interaction can lead to distinct odor qualities and intensities for each enantiomer.[1][2]

The binding of an odorant molecule to an olfactory receptor (OR), a G-protein coupled receptor located on the cilia of olfactory sensory neurons, initiates a signal transduction cascade. This cascade ultimately leads to the perception of a specific smell in the brain. The precise fit of an odorant molecule within the binding pocket of an OR is a key determinant of the receptor's activation. Due to the chiral nature of the amino acids that constitute these receptors, the binding affinity and efficacy of enantiomers can vary significantly, resulting in one enantiomer eliciting a strong response, a different qualitative response, or no response at all, compared to its mirror image.

Quantitative Olfactory Data of Chiral Esters

| Compound | Odor Detection Threshold (ng/L in air) | Odor Recognition Threshold (ng/L in air) |

| Methyl (2S,3S)-2-hydroxy-3-methylpentanoate | 10 | - |

| Methyl (2R,3R)-2-hydroxy-3-methylpentanoate | >200 | - |

| Methyl (2S,3R)-2-hydroxy-3-methylpentanoate | 110 | - |

| Methyl (2R,3S)-2-hydroxy-3-methylpentanoate | - | - |

| (Data sourced from a compilation of odor threshold values.)[3] |

The significant difference in the odor detection threshold between the (2S,3S) and (2R,3R) stereoisomers highlights the profound impact of stereochemistry on olfactory perception.

While quantitative data for the target compound is scarce, qualitative descriptors for related compounds are available:

| Compound | Reported Odor Descriptors |

| (S)-3-Methyl-pentanoic acid | Fruity, Cheesy, Sour, Sweaty, Dairy |

| Ethyl this compound | Pineapple, Fruity |

| Methyl pentanoate | Fruity |

| (Data compiled from various sources.) |

Experimental Protocols for Sensory Analysis

The evaluation of the olfactory properties of chiral compounds requires rigorous and well-controlled experimental designs. The following protocols are standard methodologies in the field of sensory science for determining odor thresholds and characterizing odor profiles.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[4] An effluent stream from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds.

Methodology:

-

Sample Preparation: The enantiomers of this compound are diluted to a suitable concentration in an appropriate solvent.

-

Gas Chromatographic Separation: The sample is injected into a GC equipped with a chiral stationary phase column capable of separating the (R)- and (S)-enantiomers.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the GC at the olfactometry port and records the time and a description of any detected odor.

-

Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify which enantiomer is responsible for a particular smell.

Sensory Panel Evaluation for Odor Threshold and Profile

A trained sensory panel is essential for obtaining reliable and reproducible quantitative and qualitative olfactory data.

Panelist Selection and Training:

-

Panelists are screened for their ability to detect and describe a range of standard odorants.

-

Training involves familiarization with the specific odor descriptors relevant to the test compounds and the use of intensity rating scales.[1]

Odor Threshold Determination (ASTM E679-04):

-

Sample Preparation: A series of dilutions of each enantiomer in an odor-free medium (e.g., water or air) is prepared.

-

Presentation: Panelists are presented with a series of three samples (two blanks and one containing the odorant) in ascending order of concentration (triangle test).

-

Forced Choice: Panelists are required to identify the odor-containing sample.

-

Threshold Calculation: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odorant.[4]

Descriptive Sensory Profiling:

-

Sample Presentation: Panelists are presented with samples of each enantiomer at a concentration well above the detection threshold.

-

Odor Characterization: Panelists describe the perceived odor using a standardized lexicon of terms.

-

Intensity Rating: The intensity of each descriptor is rated on a labeled magnitude scale or a visual analog scale.

-

Data Analysis: The data is statistically analyzed to generate an odor profile for each enantiomer.

Visualizations

General Olfactory Signal Transduction Pathway

Caption: The binding of an odorant to its receptor initiates a G-protein-mediated signaling cascade.

Experimental Workflow for Sensory Analysis

Caption: A systematic workflow for the comprehensive sensory evaluation of chiral odorants.

Conclusion

The olfactory perception of this compound enantiomers serves as a compelling example of the importance of stereochemistry in sensory science and, by extension, in drug development where off-target sensory effects can be critical. Although a complete quantitative and qualitative sensory profile for the (R)- and (S)-enantiomers of this compound is not yet fully elucidated in public research, the established principles of enantioselective olfaction and the data from structurally related compounds strongly suggest that they are likely to be perceived differently. The experimental protocols detailed in this guide provide a robust framework for conducting such an investigation. For researchers in flavor, fragrance, and pharmaceutical development, a thorough understanding and characterization of the sensory properties of chiral molecules is not merely an academic exercise but a crucial step in product development and safety assessment. Future research should focus on the direct comparative analysis of this compound enantiomers to provide the definitive data required for their informed application.

References

The Sensory Landscape of 3-Methylpentanoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoate esters are a class of volatile organic compounds that contribute significantly to the aroma profiles of various natural products, including fruits and essential oils. Their characteristic fruity and complex sensory properties make them valuable components in the flavor and fragrance industries. Understanding the specific sensory characteristics of these esters, the biochemical pathways governing their perception, and the precise methodologies for their analysis is crucial for researchers and professionals involved in flavor chemistry, sensory science, and product development. This technical guide provides an in-depth exploration of the sensory world of this compound esters, from their fundamental olfactory properties to the detailed experimental protocols used for their evaluation.

Sensory Profile of 3-Methylpentanoic Acid and its Esters

The sensory characteristics of this compound esters are largely influenced by the ester functional group, which typically imparts fruity notes, masking the often less pleasant aroma of the parent carboxylic acid.

3-Methylpentanoic Acid: The parent acid, 3-methylpentanoic acid, possesses a distinct and potent aroma. It is often described as having a cheesy, sweaty, and sour odor.[1] In dilution, it can present with sour-herbaceous and green notes.

This compound Esters: Esterification of 3-methylpentanoic acid with various alcohols yields esters with significantly different and more desirable sensory profiles. The size and structure of the alcohol moiety play a crucial role in modulating the resulting aroma. While many of these esters are found in trace amounts in nature, their low odor thresholds can make them significant contributors to the overall aroma of a product.[2]

-

Methyl this compound: This ester is noted for its fruity and estery aroma with caramellic undertones.[3]

-

Ethyl this compound: Possesses a characteristic pineapple and fruity odor with natural connotations.[4] It is described as a complex and fresh fruity aroma with distinct green and slightly waxy notes, often associated with the crispness of a fresh apple.[5]

-

Propyl this compound: Generally contributes to a fruity aroma profile.

-

Butyl this compound: Also exhibits fruity aroma characteristics.

-

3-Methylbutyl this compound: This ester has been identified as a natural product and is valued as a flavoring agent.[2]

-

(Z)-hex-3-en-1-yl this compound: This is another example of a naturally occurring this compound ester, contributing to the complex aroma of certain essential oils.[2]

Quantitative Sensory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. Odor Activity Value (OAV) is the ratio of the concentration of a compound to its odor threshold and is used to determine the contribution of a specific compound to the overall aroma.

Below is a summary of available quantitative data for 3-methylpentanoic acid and its esters. It is important to note that odor threshold values can vary depending on the medium (e.g., air or water) and the methodology used for their determination.[5]

| Compound | Odor Threshold (in water) | Odor Descriptor(s) | FEMA Number |

| 3-Methylpentanoic Acid | 0.001 mg/kg | Cheesy, sweaty, sour, herbaceous, green | 3437 |

| Methyl this compound | Not available | Fruity, estery, caramellic | - |

| Ethyl this compound | Not available | Pineapple, fruity, green, waxy, apple-like | 3679 |

| Propyl this compound | Not available | Fruity | - |

| Butyl this compound | Not available | Fruity | - |

Biochemical Perception of Esters: The Olfactory Signaling Pathway

The perception of odorants like this compound esters begins with the interaction of these volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade.

Upon binding of an odorant molecule, the GPCR undergoes a conformational change, activating an associated G-protein (Gαolf). This activation leads to the dissociation of the G-protein subunits, and the α-subunit activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing and interpretation as a specific scent.

Caption: Olfactory signaling pathway for ester perception.

Experimental Protocols

Synthesis of this compound Esters via Fischer Esterification

A common method for the synthesis of this compound esters is the Fischer esterification, which involves the acid-catalyzed reaction of 3-methylpentanoic acid with an alcohol.

Materials:

-

3-Methylpentanoic acid

-

Desired alcohol (e.g., methanol, ethanol, propanol, butanol)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-methylpentanoic acid and an excess of the desired alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude ester by distillation to obtain the final product.

Caption: Fischer esterification workflow for ester synthesis.

Sensory Evaluation Methodology: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[7]

1. Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.[5]

-

Conduct extensive training (20-40 hours) to familiarize panelists with the aroma profiles of a wide range of fruity esters and to develop a consensus vocabulary for describing sensory attributes.[5]

-

Provide reference standards for each descriptor to anchor the panelists' evaluations.[5]

2. Sample Preparation and Presentation:

-

Dilute the esters in a neutral solvent (e.g., mineral oil, propylene (B89431) glycol) to a concentration that is clearly perceivable but not overwhelming.

-

Present samples in identical, odor-free glass containers coded with random three-digit numbers.

-

Randomize the presentation order for each panelist to minimize order effects.

3. Evaluation Procedure:

-

Conduct evaluations in individual sensory booths under controlled environmental conditions (temperature, humidity, and lighting).[8]

-

Instruct panelists to assess the aroma of each sample by sniffing the headspace of the container.

-

Panelists rate the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "apple," "green," "waxy," "sweet") on an unstructured line scale (e.g., 15-cm) anchored with "low" and "high" at the ends.[5]

-

Require panelists to cleanse their palate between samples with deionized water and unsalted crackers, with a mandatory waiting period of at least two minutes.[5]

4. Data Analysis:

-

Analyze the collected data statistically (e.g., using ANOVA) to determine significant differences in sensory attributes between samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.[9]

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

The column effluent is split, typically 1:1, between the FID and the ODP.[10]

GC Conditions for Ester Analysis (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, DB-Wax).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at a rate of 5-10°C/min to 240°C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

ODP Temperature: 250°C.

Procedure:

-

Inject the sample (either neat, diluted, or an extract) into the GC.

-

A trained sensory panelist sniffs the effluent from the ODP.

-

The panelist records the retention time, duration, and a descriptor for each odor event perceived.

-

Simultaneously, the FID records the chemical profile of the sample.

-

By correlating the retention times of the odor events with the peaks from the FID (and ideally a mass spectrometer), the compounds responsible for the specific aromas can be identified.

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Conclusion

This compound esters represent a fascinating and commercially important class of aroma compounds. Their sensory profiles, characterized by a range of fruity and complex notes, are a direct result of their specific chemical structures. A thorough understanding of their sensory characteristics, the underlying biochemical mechanisms of their perception, and the application of rigorous analytical techniques are essential for their effective utilization in the development of innovative flavors, fragrances, and pharmaceutical formulations. This guide provides a foundational framework for researchers and professionals to delve deeper into the sensory science of these intriguing molecules.

References

- 1. Propyl this compound | C9H18O2 | CID 87360261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Butyl this compound | C10H20O2 | CID 91692826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pfigueiredo.org [pfigueiredo.org]

A Technical Guide to 3-Methylpentanoate: Discovery and Historical Context

Introduction

Esters are a fundamental class of organic compounds, recognized for their significant roles as fragrances, flavors, solvents, and crucial intermediates in chemical synthesis.[1] Formed from the condensation of a carboxylic acid and an alcohol, their discovery and synthesis are intrinsically linked to the foundational period of organic chemistry.[2] Among the vast family of esters, branched-chain esters such as 3-methylpentanoate and its isomers are of particular interest due to their distinct organoleptic properties and presence in natural products. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the classic synthetic methodologies, its later identification in nature, and the biosynthetic pathways involved. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Historical Context: The Dawn of Ester Synthesis

The synthesis of esters was pioneered in the late 19th century, with the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, marking a pivotal moment.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a direct and versatile method for ester production.[3][4] The reaction is an equilibrium process, and its efficiency relies on strategies to shift the equilibrium toward the product, such as using an excess of one reactant or removing water as it forms.[5][6] This foundational reaction remains a cornerstone of organic synthesis and represents the primary historical method by which compounds like this compound were first synthesized in the laboratory.

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester.[4][7]

Chemical Synthesis and Characterization

The laboratory "discovery" of this compound is fundamentally a story of synthetic organic chemistry. Its creation depends on the availability of its precursor, 3-methylpentanoic acid. Early and reliable methods for synthesizing this acid were crucial for the subsequent preparation of its esters.

Experimental Protocol: Synthesis of 3-Methylpentanoic Acid

A classic and well-documented method for preparing 3-methylpentanoic acid involves the saponification and subsequent decarboxylation of a substituted malonic ester. The following protocol is adapted from the established procedures found in Organic Syntheses.[8]

Step 1: Saponification of Ethyl sec-butylmalonate

-

A solution of potassium hydroxide (B78521) (200 g, 3.6 moles) in 200 mL of water is prepared in a 2-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.

-

The solution is heated, and ethyl sec-butylmalonate (200 g, 0.92 mole) is added slowly. The heat of saponification will cause the solution to reflux.

-

After the addition is complete, the mixture is gently boiled for two hours.

-

The solution is then diluted with 200 mL of water, and 200 mL of liquid is distilled off to remove the ethanol (B145695) formed during the reaction.[8]

Step 2: Decarboxylation

-

After cooling the residual liquid, a cold solution of concentrated sulfuric acid (320 g, 3.3 moles) in 450 mL of water is added slowly with stirring.

-

The mixture is refluxed for approximately three hours, during which a layer of the organic acid will form.

-

The 3-methylpentanoic acid is then isolated by distillation.

Step 3: Purification

-

The crude acid is mixed with an equal volume of dry benzene, and water is removed by azeotropic distillation.

-

The final product, 3-methylpentanoic acid, is purified by fractional distillation.

Data Presentation: Synthesis of 3-Methylpentanoic Acid

| Parameter | Value | Reference |

| Starting Material | Ethyl sec-butylmalonate | [8] |

| Key Reagents | Potassium Hydroxide, Sulfuric Acid | [8] |

| Boiling Point | 193–196 °C at 743 mm | [8] |

| Yield | 66–69 g (62–65%) | [8] |

Experimental Protocol: Fischer-Speier Esterification of 3-Methylpentanoic Acid

To produce a this compound ester (e.g., methyl or ethyl this compound), the synthesized 3-methylpentanoic acid is reacted with the corresponding alcohol under acidic catalysis.

-

3-methylpentanoic acid is combined with a large excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[3][9]

-

The reaction mixture is heated to reflux for 1-10 hours.[3][7]

-

After cooling, the excess alcohol is removed by distillation. The remaining mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the catalyst.

-

The crude ester is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield the final this compound.

Discovery in Nature and Biosynthesis

While first accessible through synthesis, various this compound esters were later "discovered" as naturally occurring compounds, a testament to the advancement of analytical chemistry techniques like gas chromatography-mass spectrometry (GC-MS).[10][11] For instance, (Z)-hex-3-en-1-yl this compound and 3-methylbutyl this compound have been identified as novel natural products in the essential oil of Pelargonium graveolens (rose geranium).[10] The parent acid, 3-methylpentanoic acid, is a known fungal metabolite, contributing to the characteristic aroma of some mushrooms.[12]

The biosynthesis of branched-chain esters in plants and microorganisms is directly linked to the metabolism of branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine.[10][13][14] Specifically, precursors for this compound are derived from the catabolism of L-isoleucine.

Simplified Biosynthetic Pathway

-

Transamination: L-isoleucine undergoes transamination, catalyzed by a branched-chain aminotransferase (BCAT), to form the corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate.[14]

-

Formation of Acid/Alcohol: This α-keto acid is a key branch point. It can be oxidatively decarboxylated to form precursors for 3-methylpentanoic acid or reduced to form branched-chain alcohols.

-

Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of a branched-chain acid (like 3-methylpentanoic acid) with an alcohol to form the final branched-chain ester.[10]

This metabolic origin explains the natural occurrence of a diverse array of structurally related isomeric esters in complex biological matrices.[10]

Properties and Applications

Esters of 3-methylpentanoic acid are generally colorless liquids characterized by pleasant, fruity odors. These organoleptic properties have led to their primary application in the flavor and fragrance industries.[15][16]

Data Presentation: Properties of Representative 3-Methylpentanoates

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Organoleptic Description |

| Methyl this compound | 2177-78-8 | C₇H₁₄O₂ | 130.18 | Not specified for flavor/fragrance use[17] |

| Ethyl this compound | 5870-68-8 | C₈H₁₆O₂ | 144.21 | Fruity odor; used in apple, pineapple flavors[15][16] |

The history of this compound is a microcosm of the broader evolution of organic chemistry. It was first conceived as a synthetic target, achievable through classic, robust reactions like malonic ester synthesis and the Fischer-Speier esterification that defined the late 19th and early 20th centuries. For decades, its existence was primarily within the realm of the chemistry laboratory. However, with the advent of sophisticated analytical technologies in the later 20th century, this compound and its derivatives were "rediscovered" as natural products, contributing to the complex aromatic profiles of plants and fungi. This journey from a synthetic construct to a recognized natural metabolite underscores the parallel advancements in synthetic capability and analytical sensitivity that continue to drive chemical and biological sciences.

References

- 1. prezi.com [prezi.com]

- 2. Esters | Research Starters | EBSCO Research [ebsco.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer_esterification [chemeurope.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Botany - Wikipedia [en.wikipedia.org]

- 12. Extracts of the Algerian Fungus Phlegmacium herculeum: Chemical Analysis, Antioxidant, Antibacterial, and Cytotoxicity Evaluation [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 5870-68-8: Ethyl this compound | CymitQuimica [cymitquimica.com]

- 16. ethyl 3-methyl valerate [thegoodscentscompany.com]

- 17. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]

Spectroscopic Profile of 3-Methylpentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpentanoate (also known as methyl 3-methylvalerate), a significant compound in various research and development applications. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to support identification, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 3.66 | s | 3H | - | O-CH₃ |

| 2.22 | d | 2H | 7.9 | -CH₂-C=O |

| 1.95 | m | 1H | - | -CH(CH₃)- |

| 1.38 | m | 2H | - | -CH₂-CH₃ |

| 0.91 | d | 3H | 6.5 | -CH(CH₃)- |

| 0.88 | t | 3H | 7.4 | -CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 174.1 | C=O |

| 51.4 | O-CH₃ |

| 41.5 | -CH₂-C=O |

| 34.3 | -CH(CH₃)- |

| 29.2 | -CH₂-CH₃ |

| 19.3 | -CH(CH₃)- |

| 11.4 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2875 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1460 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | 5 | [M]⁺ (Molecular Ion) |

| 101 | 20 | [M - C₂H₅]⁺ |

| 88 | 100 | [CH₃OC(O)CH₂CH(CH₃)]⁺ (McLafferty Rearrangement) |

| 74 | 95 | [CH₃OC(O)CH₂]⁺ |

| 59 | 30 | [C(O)OCH₃]⁺ |

| 43 | 45 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter to ensure high-resolution spectra.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is typically analyzed. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment.

-

Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is used, typically in split mode to prevent column overloading. The injector temperature is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separation.

-

Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute the compound.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method.

-

Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key spectroscopic principles and workflows.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Caption: General workflow for acquiring and processing NMR spectra.

Caption: Simplified principle of Infrared (IR) Spectroscopy.

Thermophysical Properties of Ethyl 3-Methylpentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpentanoate (C8H16O2) is a branched-chain ester recognized for its characteristic fruity aroma, reminiscent of pineapple.[1] Beyond its application in the flavor and fragrance industry, understanding its thermophysical properties is crucial for its use in various chemical processes, including as a solvent or a synthetic intermediate in drug development. This technical guide provides a comprehensive overview of the core thermophysical properties of ethyl this compound, details the experimental protocols for their determination, and presents available data in a structured format.

While extensive temperature-dependent experimental data for ethyl this compound is not widely available in public literature, this guide consolidates the existing data and discusses the expected trends based on the behavior of similar branched esters. The National Institute of Standards and Technology (NIST) TRC Web Thermo Tables (WTT) have critically evaluated thermophysical property data for this compound, indicating that experimental data for properties like density and viscosity as a function of temperature exist, though they are not publicly detailed.[1][2]

Core Thermophysical Properties

The thermophysical properties of ethyl this compound are key to its behavior in various applications. These properties are influenced by its molecular structure, which includes a six-carbon chain with a methyl branch at the third position and an ethyl ester group.

Data Presentation

The following tables summarize the available quantitative data for the thermophysical properties of ethyl this compound.

Table 1: General Physicochemical Properties of Ethyl this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C8H16O2 | - | [3][4][5] |

| Molar Mass | 144.21 g/mol | - | [3][4] |

| Appearance | Colorless liquid | Standard | [3][6] |

| Odor | Fruity, pineapple-like | - | [1] |

| Boiling Point | 155.00 to 156.00 °C | 760.00 mm Hg | [3] |

| Boiling Point | 152 °C | Not specified | [6] |

| Density | 0.866 - 0.873 g/cm³ | Not specified | [3] |

| Specific Gravity | 0.86200 to 0.87200 | 25.00 °C | |

| Refractive Index | 1.405 - 1.412 | Not specified | [3] |

| Refractive Index | 1.40300 to 1.41300 | 20.00 °C | |

| Vapor Pressure | 2.91 mmHg | 25 °C | [6] |

| Flash Point | 45.00 °C | (Tagliabue Closed Cup) |

Table 2: Temperature-Dependent Properties of Ethyl this compound (Qualitative Data from NIST)

| Property | Temperature Range | Number of Experimental Data Points | Reference |

| Liquid Density | 190 K to 601 K | 2 | [1][2] |

| Liquid Viscosity | 270 K to 600 K | Not specified | [1][2] |

Note: The specific experimental data points from the NIST/TRC database are not publicly available and are part of a subscription service.

Experimental Protocols

The determination of thermophysical properties of esters like ethyl this compound relies on well-established experimental techniques. The following protocols are representative of the methodologies used to measure density, viscosity, refractive index, and surface tension.

Density Measurement

The density of liquid esters is commonly measured using a vibrating-tube densimeter.[7]

Methodology:

-

Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Injection: A small sample of ethyl this compound is injected into the U-shaped vibrating tube.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's controlled temperature environment.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the sample.

-

Data Conversion: The instrument's software converts the oscillation period to a density value based on the calibration.

-

Temperature Variation: Measurements are repeated at different temperatures to determine the temperature dependency of the density.

Viscosity Measurement

The viscosity of esters can be determined using various types of viscometers, with capillary and falling-body viscometers being common choices.[7]

Methodology (Ubbelohde Capillary Viscometer):

-

Sample Preparation: A known volume of ethyl this compound is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer, and the time it takes for the liquid to flow between two marked points on the capillary is measured.

-

Kinematic Viscosity Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant.

-

Dynamic Viscosity Calculation: The dynamic viscosity is obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Temperature Series: The process is repeated at various temperatures to establish the viscosity-temperature relationship.

Refractive Index Measurement

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of ethyl this compound are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read from the scale.

-

Temperature Control: The measurement is performed at a controlled temperature, as the refractive index is temperature-dependent. A circulating water bath is often used to maintain a constant temperature.

-

Wavelength Specificity: The refractive index is also dependent on the wavelength of light used. Measurements are typically made at the sodium D-line (589 nm).

Surface Tension Measurement

The pendant drop method is a widely used technique for determining the surface tension of liquids.

Methodology:

-

Droplet Formation: A small droplet of ethyl this compound is formed at the tip of a needle.

-

Image Capture: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape.

-

Laplace-Young Equation: The software fits the profile of the drop to the Laplace-Young equation, which relates the surface tension to the shape of the drop and the density difference between the liquid and the surrounding medium (usually air).

-

Temperature Control: The sample is housed in a temperature-controlled chamber to allow for measurements at various temperatures.

Mandatory Visualization

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates a typical experimental workflow for the comprehensive determination of the thermophysical properties of a liquid ester like ethyl this compound.

Caption: Experimental workflow for determining thermophysical properties.

Signaling Pathways

The concept of signaling pathways is a biological one, describing how cells communicate and respond to their environment through a series of molecular interactions. This concept is not applicable to the thermophysical properties of a simple organic compound like ethyl this compound, which are governed by the principles of physics and chemistry related to intermolecular forces and molecular structure.

Conclusion

This technical guide has summarized the available thermophysical property data for ethyl this compound and outlined the standard experimental protocols for their measurement. While single-point data for properties such as density, boiling point, and refractive index are available, comprehensive temperature-dependent data, particularly for viscosity and surface tension, are not readily found in the public domain. The existence of critically evaluated data from NIST suggests that such measurements have been performed, and researchers requiring high-accuracy, temperature-dependent data may need to consult specialized databases. The provided experimental workflows and the understanding of general trends for branched esters serve as a valuable resource for scientists and professionals working with this compound in research and development.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl this compound | C8H16O2 | CID 560255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS 5870-68-8: Ethyl this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

3-Methylpentanoate: An Uncharted Territory in Insect Pheromone Research

A comprehensive review of available scientific literature reveals a significant knowledge gap regarding the role of 3-methylpentanoate as a potential insect pheromone. Despite its presence as a volatile organic compound in nature, there is currently no direct scientific evidence to support its function as a semiochemical for any insect species. Consequently, the development of an in-depth technical guide on this specific topic, including quantitative data, detailed experimental protocols, and signaling pathways, is not feasible at this time.

While the field of chemical ecology has identified a vast array of compounds that mediate insect communication, this compound and its simple esters, such as methyl this compound and ethyl this compound, remain largely unexplored in this context. Extensive searches of chemical databases and scientific publications have not yielded any studies that specifically investigate the electrophysiological or behavioral responses of insects to this compound.

This absence of data means that crucial elements required for a technical guide are unavailable, including:

-

Quantitative Data: There are no published records of electroantennogram (EAG) studies measuring the antennal responses of any insect species to this compound. Similarly, data from behavioral assays, such as olfactometer or field trapping studies, which would quantify attraction or repulsion, are non-existent.

-

Experimental Protocols: Without primary research, detailed methodologies for synthesis, purification, and application of this compound in a pheromonal context cannot be provided. Standard protocols for techniques like EAG and behavioral bioassays exist, but their specific application and optimization for this compound have not been documented.

-

Signaling Pathways: The olfactory signaling cascade in insects is a complex process involving odorant-binding proteins (OBPs), olfactory receptors (ORs), and downstream neural pathways. However, without evidence of this compound activating this system, any depiction of a specific signaling pathway would be purely speculative.

The Pherobase, a comprehensive database of insect pheromones and semiochemicals, does not list this compound or its simple esters as known pheromones. While some structurally related, more complex esters containing a this compound moiety might be found in nature, the core compound itself has not been identified as a key signaling molecule for insects.

The General Landscape of Insect Olfaction

For researchers interested in the broader context of insect chemical communication, the general principles of olfaction are well-established. Insects detect volatile chemical cues using specialized sensory neurons housed in sensilla, primarily on their antennae. The process can be broadly outlined as follows:

-

Odorant Binding: Volatile molecules, including pheromones, enter the sensilla and are typically bound by odorant-binding proteins (OBPs), which transport them across the aqueous sensillum lymph to the olfactory receptors.

-

Receptor Activation: The odorant-OBP complex interacts with specific olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). Insect ORs are ligand-gated ion channels, and their activation leads to a change in membrane potential.

-

Signal Transduction: The depolarization of the OSN generates an action potential, an electrical signal that travels along the axon of the neuron.

-

Neural Processing: The signal is transmitted to the antennal lobe of the insect's brain, where it is processed in specialized structures called glomeruli. This information is then relayed to higher brain centers, leading to a behavioral response.

Below is a generalized diagram representing this olfactory signaling pathway.

Caption: Generalized insect olfactory signaling pathway.

Future Research Directions

The lack of information on this compound as an insect pheromone presents a clear opportunity for future research. Scientists in the field of chemical ecology could explore the following avenues:

-

Screening Studies: Conduct broad electrophysiological screenings (EAG) of this compound against a diverse range of insect species, particularly those known to utilize ester compounds in their chemical communication.

-

Behavioral Assays: If any EAG activity is detected, follow-up with behavioral experiments to determine if the compound elicits attraction, repulsion, or other behavioral modifications.

-

Identification in Natural Sources: Employ gas chromatography-mass spectrometry (GC-MS) and other analytical techniques to investigate whether this compound is present in the volatile emissions of insects or their host plants.

Until such foundational research is conducted and published, the potential role of this compound in insect chemical communication will remain unknown. Therefore, this document serves not as a guide to its established function, but as a statement on the current void in scientific understanding and a call for future investigation.